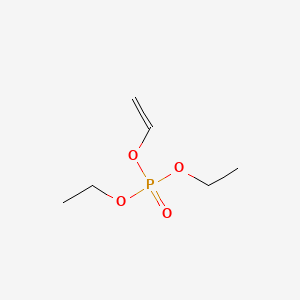![molecular formula C7H14N2O2S B8801738 Carbamic acid, N-[imino(methylthio)methyl]-, 1,1-dimethylethyl ester](/img/structure/B8801738.png)
Carbamic acid, N-[imino(methylthio)methyl]-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, N-[imino(methylthio)methyl]-, 1,1-dimethylethyl ester is a chemical compound with a unique structure that includes a tert-butyl group, a methylsulfanyl group, and a methanimidoyl group
Vorbereitungsmethoden
The synthesis of Carbamic acid, N-[imino(methylthio)methyl]-, 1,1-dimethylethyl ester typically involves the reaction of tert-butyl carbamate with a suitable methylsulfanyl-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Carbamic acid, N-[imino(methylthio)methyl]-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, N-[imino(methylthio)methyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Carbamic acid, N-[imino(methylthio)methyl]-, 1,1-dimethylethyl ester involves its interaction with molecular targets through its functional groups. The methylsulfanyl group can participate in nucleophilic or electrophilic reactions, while the tert-butyl group provides steric hindrance that can influence the compound’s reactivity. The methanimidoyl group can form covalent bonds with target molecules, leading to various biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, N-[imino(methylthio)methyl]-, 1,1-dimethylethyl ester can be compared with other similar compounds such as:
tert-butyl N-[(methylsulfanyl)propan-2-yl]carbamate: Similar structure but with a different alkyl chain length.
tert-butyl N-[(methylsulfanyl)thiazol-5-yl]carbamate: Contains a thiazole ring instead of a methanimidoyl group.
Eigenschaften
Molekularformel |
C7H14N2O2S |
|---|---|
Molekulargewicht |
190.27 g/mol |
IUPAC-Name |
tert-butyl N-(C-methylsulfanylcarbonimidoyl)carbamate |
InChI |
InChI=1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-5(8)12-4/h1-4H3,(H2,8,9,10) |
InChI-Schlüssel |
QNNVPHNPWRBCKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(=N)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-1-(2-chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B8801666.png)



![[1,2,5]Thiadiazolo[3,4-f]quinoxaline-7,8-diol](/img/structure/B8801702.png)

![Pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8801736.png)




![(3aR,6aR)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B8801776.png)

